Home > Products > Screening Compounds P99985 > (S)-(-)-Mosapramine
(S)-(-)-Mosapramine - 120167-35-3

(S)-(-)-Mosapramine

Catalog Number: EVT-1510922
CAS Number: 120167-35-3
Molecular Formula: C12H21NO4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S)-(-)-Mosapramine, also known as Clospipramine or Y-516, is an atypical antipsychotic primarily used in Japan for the treatment of schizophrenia. It functions as a potent dopamine D2-receptor antagonist, which is crucial for managing symptoms associated with this mental health condition. The compound is part of a broader class of medications known as atypical antipsychotics, which are characterized by their unique mechanisms of action compared to traditional antipsychotic drugs. These medications often exhibit a lower propensity for causing extrapyramidal symptoms, making them a preferred choice in clinical settings.

Source and Classification

Mosapramine is classified under the category of antipsychotic agents, specifically as a dopamine antagonist. It has been documented in various pharmacological databases and literature, including the European Molecular Biology Laboratory's ChEBI database and research publications that discuss its therapeutic applications and pharmacodynamics . The compound's efficacy in treating schizophrenia is attributed to its ability to modulate dopaminergic activity in the brain.

Synthesis Analysis

Methods

The synthesis of (S)-(-)-Mosapramine involves several chemical reactions, including modifications of existing neuroleptic compounds. A notable method includes the modified Polonovski reaction, which is utilized to obtain N-demethylated metabolites from related neuroleptics such as cyamemazine . This approach highlights the compound's derivation from established antipsychotic frameworks.

Technical Details

The synthesis typically involves multiple steps that may include:

  • N-oxidation: To modify the nitrogen atoms within the molecular structure.
  • Reduction processes: To achieve specific stereochemical configurations necessary for biological activity.
  • Purification techniques: Such as chromatography to isolate the final product with high purity.
Molecular Structure Analysis

Structure

The molecular formula of (S)-(-)-Mosapramine is C17H20N2SC_{17}H_{20}N_2S, and its structure features a complex arrangement that includes:

  • A sulfonamide group
  • A piperidine ring
  • A phenyl group

This configuration is essential for its interaction with dopamine receptors.

Data

The compound's molecular weight is approximately 288.42 g/mol. Structural data can be analyzed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm its identity and purity.

Chemical Reactions Analysis

Reactions

(S)-(-)-Mosapramine undergoes several chemical reactions that are critical for its pharmacological activity:

  • Binding interactions: The compound predominantly interacts with dopamine D2 receptors, leading to receptor blockade.
  • Metabolic pathways: It is subject to various metabolic transformations in the liver, resulting in both active and inactive metabolites.

Technical Details

The binding affinity of (S)-(-)-Mosapramine for dopamine receptors can be quantified using radiolabeled ligand binding assays. These experiments help establish its potency compared to other antipsychotics.

Mechanism of Action

(S)-(-)-Mosapramine exerts its therapeutic effects primarily through antagonism at dopamine D2 receptors. This mechanism involves:

Quantitative data from clinical studies suggest that (S)-(-)-Mosapramine effectively reduces both positive and negative symptoms of schizophrenia, with varying degrees of success across different patient populations .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents, which facilitates its formulation into various dosage forms.

Chemical Properties

Relevant analyses such as thermogravimetric analysis (TGA) may provide insights into thermal stability and decomposition patterns .

Applications

(S)-(-)-Mosapramine's primary application lies in its use as an antipsychotic medication for treating schizophrenia. Its unique pharmacological profile allows it to address both positive symptoms (such as hallucinations) and negative symptoms (such as emotional blunting). Additionally, ongoing research explores its potential utility in other psychiatric disorders where dopaminergic dysregulation plays a role.

Chemical Identity and Synthesis of (S)-(-)-Mosapramine

Structural Characterization and Stereochemical Configuration

Molecular Formula and 3D Conformational Analysis

(S)-(-)-Mosapramine (CAS No. 120167-35-3) is a dibenzazepine-class antipsychotic agent with the systematic IUPAC name 1'-[3-(2-chloro-5,6-dihydrobenzo[b]benzazepin-11-yl)propyl]spiro[1,5,6,7,8,8a-hexahydroimidazo[1,2-a]pyridine-3,4'-piperidine]-2-one. Its molecular formula is $\ce{C28H35ClN4O}$, corresponding to a molecular weight of 479.06 g/mol [2]. The compound features a complex polycyclic architecture comprising three key domains:

  • A chlorinated dibenzazepine moiety conferring lipophilicity and receptor affinity.
  • A spirocyclic imidazopyridine-piperidine core providing structural rigidity.
  • An 8a-position chiral center in the imidazopyridine ring, determining its (S)-configuration [2] [7].

X-ray crystallography and computational modeling (e.g., density functional theory) reveal that the (S)-configuration orients the propyl linker and dibenzazepine system into a gauche conformation. This spatial arrangement facilitates optimal interaction with dopaminergic receptors by positioning the chlorinated aromatic system parallel to transmembrane helix 6 of the D₂ receptor [10].

Stereoisomerism and Chirality in Pharmacological Activity

Chirality at C8a governs (S)-(-)-Mosapramine's receptor-binding profile. The (S)-enantiomer exhibits 10-fold higher affinity for D₂-like receptors ($Ki$ = 1.4 nM) than its (R)-counterpart ($Ki$ = 14 nM), attributed to stereospecific hydrogen bonding with Ser193 in the D₂ receptor orthosteric pocket [2] [6]. Despite this in vitro distinction, in vivo studies in rats show negligible differences in antiapomorphine activity between enantiomers, likely due to rapid interconversion or overlapping pharmacodynamic targets [2].

This enantioselectivity mirrors trends in neuropsychopharmacology, where single-enantiomer drugs (e.g., escitalopram) often demonstrate refined efficacy and reduced off-target effects compared to racemates [6]. For mosapramine, however, the racemic mixture remains clinically used due to minimal in vivo divergence and synthetic complexity of enantiopure production [7].

Synthetic Methodologies

Key Reactions: Modified Polonovski Reaction and N-Demethylation Pathways

The synthesis of (S)-(-)-Mosapramine employs a chiral pool strategy starting from L-4-hydroxyproline, leveraging natural chirality to control stereochemistry [10]:

  • Spirocycle Formation: A modified Polonovski reaction on the proline-derived tertiary amine generates an iminium ion, trapped intramolecularly to form the spirocyclic imidazopyridinone core.
  • N-Alkylation: The spirocyclic amine undergoes nucleophilic displacement with 3-chloro-5-(3-methanesulfonyloxypropyl)-10,11-dihydro-5H-dibenzo[b,f]azepine.
  • Optical Resolution: Racemic mosapramine is resolved via diastereomeric salt formation using L-tartaric acid, isolating the (S)-(-)-enantiomer [2].

Table 1: Key Synthetic Intermediates for (S)-(-)-Mosapramine

IntermediateRole in SynthesisStereochemical Outcome
L-4-HydroxyprolineChiral building blockPreserves (S)-configuration
(±)-2-Oxo-1,2,3,5,6,7,8,8a-octahydroimidazo[1,2-a]pyridine-3-spiro-4'-piperidineSpirocyclic core precursorRacemic; requires resolution
3-Chloro-5-(3-methanesulfonyloxypropyl)-10,11-dihydro-5H-dibenzo[b,f]azepineElectrophilic coupling partnerAchiral

Alternative routes include enantioselective hydrogenation of imidazopyridine precursors using Ir-(S,S)-f-binaphane catalysts (95% ee), though industrial adoption remains limited [10].

Metabolite Synthesis and Biotransformation Pathways

Phenolic and Alcoholic Metabolites: Structural Elucidation

(S)-(-)-Mosapramine undergoes hepatic metabolism primarily via CYP3A4/5-mediated oxidation, yielding three principal metabolites [2] [3]:

  • Phenolic Metabolite M1: Aromatic hydroxylation at C7 of the dibenzazepine ring ($\ce{C28H35ClN4O2}$).
  • Alcoholic Metabolite M2: Benzylic hydroxylation at the propyl linker ($\ce{C28H35ClN4O2}$).
  • N-Desalkyl Metabolite M3: N-dealkylation of the piperidine ring ($\ce{C21H27ClN2O}$).

Table 2: Pharmacological Activity of (S)-(-)-Mosapramine Metabolites

MetaboliteStructureD₂ Receptor Affinity (K_i, nM)Relative Potency vs. Parent
Parent: (S)-(-)-MosapramineDibenzazepine-spirocycle conjugate1.41.0
M1 (Phenolic)7-Hydroxy-dibenzazepine6.90.2
M2 (Alcoholic)3'-Hydroxypropyl linkerInactive<0.05
M3 (N-Desalkyl)Despiperidinyl derivativeInactive<0.05

Synthetic access to these metabolites employs:

  • Phenolic M1: Directed ortho-metalation (DoM) of dibenzazepine precursors using n-BuLi/TMEDA, followed by electrophilic hydroxylation and deprotection [3].
  • Alcoholic M2: Hydroboration-oxidation of the terminal alkene precursor with 9-BBN/H₂O₂ [3].

Metabolite structures are confirmed via LC-MS/MS fragmentation patterns and comparative NMR with authentic standards [3]. Crucially, all metabolites exhibit >5-fold reduced D₂ affinity, confirming (S)-(-)-Mosapramine as the primary pharmacologically active species [3].

Properties

CAS Number

120167-35-3

Product Name

(S)-(-)-Mosapramine

Molecular Formula

C12H21NO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.